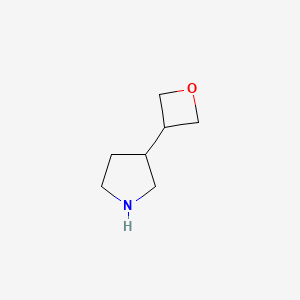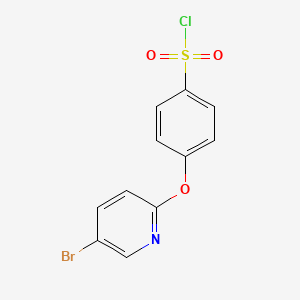
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate is 1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3, (H,11,13) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Ionic Liquid-Based Technologies
A study on the potential of ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate for dissolving biopolymers such as cellulose and chitin highlights the importance of understanding the toxicity and environmental impact of these compounds. This research suggests a cautious approach towards the industrial use of ILs due to their unique properties and interactions, emphasizing the need for comprehensive toxicity assessments before their widespread application (Ostadjoo et al., 2018).
Process Intensification for Ethyl Acetate Production
Another study reviews the ethyl acetate esterification process and its intensification techniques. Ethyl acetate, used extensively as a solvent, is produced through various process intensification techniques, including Reactive Distillation and Microwave Reactive Distillation. This review provides insights into the operational parameters affecting ethyl acetate's purity and production rate, highlighting the advantages of these techniques over traditional processes (Patil & Gnanasundaram, 2020).
Biodegradation of Ethyl Tert-Butyl Ether
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater identifies microorganisms capable of degrading ETBE. This study sheds light on the environmental impact and degradation pathways of ETBE, offering parallels to the degradation and environmental fate of similar compounds (Thornton et al., 2020).
Liquid Organic Hydrogen Carrier (LOHC) Systems
A review discusses the use of bioethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) system. This innovative approach to hydrogen storage and transportation utilizes renewable resources, showcasing ethyl acetate's potential role in sustainable energy solutions. The study emphasizes the environmental and safety benefits of using ethanol and ethyl acetate as green products (Santacesaria et al., 2023).
Analyse Biochimique
Biochemical Properties
Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to certain environmental factors such as light and heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is important to carefully monitor and adjust the dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidative transformation of the compound. This metabolic process can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites within the cell. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound is crucial for its biological activity and can determine its overall impact on cellular processes.
Propriétés
IUPAC Name |
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQPMACMXZWSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
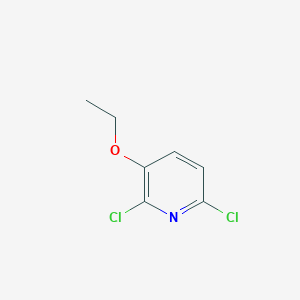

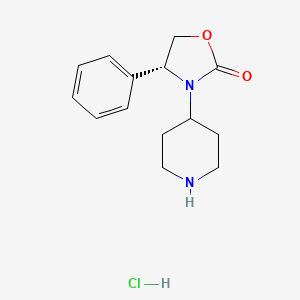


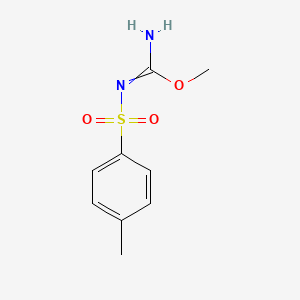
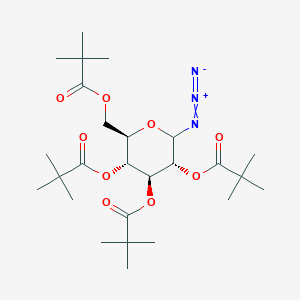
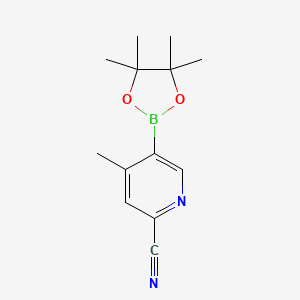
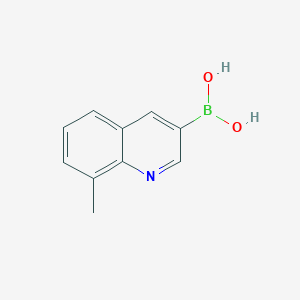

![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
